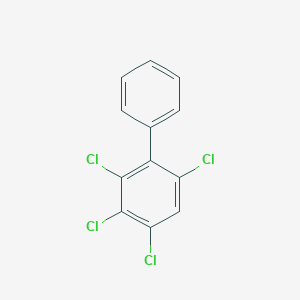

2,3,4,6-Tetrachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBRTVXSIVSXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074177 | |

| Record name | 2,3,4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54230-22-7 | |

| Record name | 2,3,4,6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668WHK8XYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Environmental Fate of 2,3,4,6-Tetrachlorobiphenyl in Sediments: A Technical Guide

Foreword: Understanding the Persistence of a Legacy Contaminant

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health. Their chemical stability and hydrophobicity lead to their accumulation in sediment, which acts as a long-term reservoir. This guide focuses on the environmental fate of a specific congener, 2,3,4,6-Tetrachlorobiphenyl (PCB-61), providing researchers, scientists, and environmental professionals with an in-depth understanding of its behavior and transformation in sediment ecosystems. By elucidating the intricate interplay of physical, chemical, and biological processes, we can better assess the risks associated with this legacy contaminant and develop more effective remediation strategies.

Physicochemical Properties and Partitioning Behavior of this compound

The environmental fate of this compound in sediment is fundamentally governed by its inherent physicochemical properties. These properties dictate its tendency to associate with sediment particles and its bioavailability to microorganisms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Cl₄ | PubChem |

| Molecular Weight | 292.0 g/mol | PubChem |

| Predicted Log Kow (Octanol-Water Partition Coefficient) | 5.97 | US EPA |

| Predicted XLogP3 | 6.3 | PubChem |

| Predicted Log Koc (Organic Carbon-Water Partition Coefficient) | ~5.76 | (Estimated from Log Kow) |

The high octanol-water partition coefficient (Log Kow) and, by extension, the organic carbon-water partition coefficient (Log Koc), indicate a strong tendency for this compound to sorb to organic matter within the sediment. This partitioning behavior is a critical determinant of its environmental persistence, as it reduces its concentration in the porewater, thereby limiting its availability for microbial degradation and transport in the aqueous phase. The process of sorption and desorption is dynamic and influenced by sediment characteristics such as organic carbon content, particle size distribution, and the presence of black carbon.

Abiotic Degradation Pathways

While biotic degradation is the primary mechanism for the transformation of this compound in sediments, abiotic processes can contribute to its long-term fate, albeit typically at slower rates.

2.1. Hydrolysis

Due to the strength of the carbon-chlorine bonds and the stability of the biphenyl structure, PCBs are highly resistant to hydrolysis under typical environmental conditions found in sediments. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

2.2. Photolysis

Photolysis, or degradation by sunlight, is generally not a significant process for PCBs buried in sediments, as light penetration is limited to the very top layer of the sediment bed. However, in scenarios involving sediment resuspension into the photic zone of the water column, photolytic degradation could occur, although its contribution to the overall fate in the sediment compartment is minimal.

Biotic Degradation: The Microbial Engine of Transformation

The microbial communities within sediments play a pivotal role in the transformation and ultimate detoxification of this compound. Both anaerobic and aerobic microorganisms can degrade this compound, albeit through different metabolic pathways.

Anaerobic Reductive Dechlorination: The Initial Attack

Under the anoxic conditions prevalent in many sediments, the primary and most significant biotic transformation process for this compound is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the biphenyl rings, with the PCB congener serving as an electron acceptor.

The anaerobic dechlorination of 2,3,4,6-Tetrachlorobhenyl has been observed as an intermediate step in the degradation of more highly chlorinated biphenyls, such as 2,3,4,5,6-pentachlorobiphenyl.[1] The primary dechlorination products of this compound are typically trichlorobiphenyls. The specific daughter products depend on the microbial consortia present and the environmental conditions.

Key Dechlorination Reactions:

-

Meta-dechlorination: Removal of a chlorine atom from a meta position (e.g., position 3 or 5).

-

Para-dechlorination: Removal of a chlorine atom from a para position (e.g., position 4).

-

Ortho-dechlorination: Removal of a chlorine atom from an ortho position (e.g., position 2 or 6).

Studies have shown that the dechlorination of 2,3,4,5,6-pentachlorobiphenyl proceeds via this compound to 2,4,6-trichlorobiphenyl, indicating a preferential removal of the meta- and para-chlorines.[1]

Caption: Generalized pathway for the aerobic degradation of a tetrachlorobiphenyl congener.

Experimental Protocol: Anaerobic Sediment Microcosm Study

To investigate the anaerobic degradation of this compound in a laboratory setting, a sediment microcosm study is the gold standard. This protocol outlines a robust methodology for setting up and monitoring such an experiment.

4.1. Materials and Equipment

-

Anaerobic glove box or chamber

-

Serum bottles (160 mL or other suitable size) with butyl rubber stoppers and aluminum crimp seals

-

Sediment from the site of interest (or a well-characterized reference sediment)

-

Site water or defined mineral medium

-

This compound standard (in a suitable solvent like acetone)

-

Electron donors (e.g., a mixture of acetate, lactate, and propionate)

-

Resazurin (as a redox indicator)

-

Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

-

Solvents for extraction (e.g., hexane, acetone)

-

Glass syringes and needles

-

Incubator

4.2. Experimental Setup

-

Sediment and Water Preparation:

-

Homogenize the collected sediment to ensure uniformity.

-

Sieve the sediment to remove large debris.

-

Prepare the site water by filtering or use a defined anaerobic mineral medium. Deoxygenate the water by purging with a nitrogen/carbon dioxide gas mixture (e.g., 80:20 v/v).

-

-

Microcosm Assembly (inside an anaerobic chamber):

-

Add a known amount of homogenized sediment to each serum bottle (e.g., 50 g wet weight).

-

Add a known volume of deoxygenated site water or mineral medium to create a slurry (e.g., 100 mL).

-

If desired, amend the microcosms with electron donors to stimulate microbial activity.

-

Add a small amount of resazurin solution as a redox indicator (the solution should remain colorless under anaerobic conditions).

-

-

Spiking with this compound:

-

Prepare a stock solution of this compound in a water-miscible solvent like acetone.

-

Spike the microcosms with a known amount of the PCB stock solution to achieve the desired initial concentration in the sediment. The solvent volume should be kept to a minimum (e.g., <0.1% of the total liquid volume).

-

-

Incubation:

-

Seal the serum bottles with butyl rubber stoppers and aluminum crimp seals.

-

Remove the microcosms from the anaerobic chamber.

-

Incubate the microcosms in the dark at a constant, environmentally relevant temperature (e.g., 20-25°C).

-

-

Control Groups:

-

Sterile Controls: Prepare autoclaved or gamma-irradiated microcosms to account for abiotic degradation.

-

No-Spike Controls: Prepare microcosms without the addition of this compound to monitor for background contamination.

-

No-Donor Controls: If electron donors are used, include a set of microcosms without donor addition to assess the effect of biostimulation.

-

Diagram 3: Experimental Workflow for Anaerobic Sediment Microcosm Study

Caption: Workflow for conducting an anaerobic sediment microcosm study to assess PCB degradation.

4.3. Sampling and Analysis

-

At predetermined time points, sacrifice triplicate microcosms from each treatment group for analysis.

-

Homogenize the sediment slurry within the bottle.

-

Extract a subsample of the slurry with an appropriate solvent mixture (e.g., hexane:acetone).

-

Clean up the extract to remove interfering substances using techniques like silica gel or Florisil chromatography.

-

Analyze the cleaned extract for this compound and its potential dechlorination products using GC-ECD or GC-MS.

4.4. Data Interpretation

-

Plot the concentration of this compound and its degradation products over time.

-

Calculate the degradation rate constant (k) assuming first-order kinetics.

-

Compare the degradation rates between different treatment groups to assess the effects of amendments.

-

Identify the dechlorination products to elucidate the degradation pathway.

Conclusion and Future Perspectives

The environmental fate of this compound in sediment is a complex process dominated by its strong sorption to organic matter and its slow, microbially-mediated degradation. Anaerobic reductive dechlorination is the key initial transformation step, leading to the formation of less chlorinated congeners that may be susceptible to subsequent aerobic degradation.

Future research should focus on several key areas:

-

Isolation and Characterization of Novel Dechlorinating Microorganisms: Identifying the specific microorganisms responsible for the dechlorination of this compound will enhance our understanding of the process and could lead to the development of bioaugmentation strategies.

-

Quantification of in-situ Degradation Rates: More accurate field measurements and advanced modeling are needed to better predict the long-term persistence of this congener in contaminated sediments.

-

Elucidation of Complete Degradation Pathways: A more detailed understanding of both anaerobic and aerobic degradation pathways, including the identification of all major intermediates and final products, is crucial for assessing the overall reduction in toxicity.

-

Impact of Co-contaminants: Investigating how the presence of other pollutants in the sediment affects the biodegradation of this compound is essential for developing effective remediation strategies for complex contaminated sites.

By continuing to unravel the intricate processes governing the fate of this compound in sediments, the scientific community can contribute to the development of more effective and sustainable solutions for managing this persistent environmental challenge.

References

-

Cutter, L. A., Watts, J. E. M., Sowers, K. R., & May, H. D. (1998). Microbial Dechlorination of 2,3,5,6-Tetrachlorobiphenyl under Anaerobic Conditions in the Absence of Soil or Sediment. Applied and Environmental Microbiology, 64(8), 2966-2969. [Link]

-

De, J., Sarkar, A., & Ramaiah, N. (2007). Aerobic degradation of highly chlorinated PCBs by a marine bacterium, Pseudomonas CH07. DRS@nio. [Link]

-

Natarajan, M. R., Wu, W. M., Jain, M. K., & Zeikus, J. G. (1996). Dechlorination of polychlorinated biphenyl congeners by an anaerobic microbial consortium. Applied and Environmental Microbiology, 62(12), 4697-4702. [Link]

-

PubChem. (n.d.). 2,3,4',6-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2,3',5',6-Tetrachlorobiphenyl. Retrieved from [Link]

-

Watts, J. E. M., Löffler, F. E., & May, H. D. (2006). The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations. FEMS Microbiology Ecology, 55(2), 274-285. [Link]

-

Komancová, M., Jurcová, I., Kochánková, L., & Burkhard, J. (2003). Metabolic pathways of polychlorinated biphenyls degradation by Pseudomonas sp. 2. Chemosphere, 50(4), 537-543. [Link]

-

Vasilyeva, G. K., & Strizhakova, E. R. (2007). Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. Russian Chemical Reviews, 76(6), 567-586. [Link]

-

Zanaroli, G., Negroni, A., Vignola, M., Fedi, S., & Fava, F. (2003). Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). FEMS Microbiology Ecology, 44(3), 327-336. [Link]

-

Borja, J., Taleon, D. M., Auresenia, J., & Gallardo, S. (2005). Polychlorinated biphenyls and their biodegradation. Process Biochemistry, 40(6), 1999-2013. [Link]

-

Pieper, D. H. (2005). Aerobic degradation of polychlorinated biphenyls. Applied Microbiology and Biotechnology, 67(2), 170-191. [Link]

Sources

Metabolic Pathways of 2,3,4,6-Tetrachlorobiphenyl (PCB 62) in Mammalian Systems

[1]

Executive Summary

This compound (IUPAC No.[1] 62) is a di-ortho substituted, non-coplanar polychlorinated biphenyl (PCB) congener.[1] Unlike "dioxin-like" coplanar PCBs (e.g., PCB 77, 126) which activate the Aryl Hydrocarbon Receptor (AhR) and CYP1A enzymes, PCB 62 is a phenobarbital-type inducer.[1] Its metabolism is primarily driven by the Cytochrome P450 2B (CYP2B) subfamily, specifically targeting the unsubstituted phenyl ring.

The metabolic workflow involves rapid Phase I oxidation to hydroxylated metabolites (OH-PCBs), followed by Phase II conjugation. While the 2,3,6-chlorine substitution pattern on the

Chemical Identity & Structural Determinants

Understanding the metabolism of PCB 62 requires a structural analysis of its susceptibility to enzymatic attack.

-

Ring A (Substituted): Chlorines at positions 2, 3, 4, and 6.[1] Position 5 is the only unsubstituted carbon, sterically hindered by flanking chlorines at 4 and 6.[1]

-

Ring B (Unsubstituted): Positions 2', 3', 4', 5', and 6' are open hydrogens.[1]

-

Steric Conformation: The presence of two ortho chlorines (2,[1] 6) forces the biphenyl rings into a non-planar configuration (dihedral angle ~90°), preventing intercalation into the AhR binding pocket.

Implication: The unsubstituted Ring B acts as a "metabolic handle," making PCB 62 a high-affinity substrate for enzymes that accommodate bulky, non-planar molecules (CYP2B series).[1]

Phase I Metabolism: Oxidative Activation

The primary metabolic event is the insertion of oxygen by microsomal monooxygenases.

Enzymology

-

Primary Catalyst: CYP2B6 (Human) / CYP2B1 (Rat).[4]

-

Secondary Catalyst: CYP2A enzymes (minor contribution in some species).

-

Mechanism: Formation of unstable arene oxide intermediates or direct insertion.

Reaction Pathways

Metabolism proceeds via two distinct regioselective routes:

-

Major Route (Ring B Oxidation): The enzyme attacks the electron-rich, unhindered Ring B.

-

Minor Route (Ring A Oxidation):

-

Direct insertion at the C5 position is difficult due to steric crowding.

-

Product:5-OH-PCB 62 .

-

Significance: Detected in trace amounts; indicates high catalytic power of CYP2B but is not the clearance driver.

-

Quantitative Profile (Rat Microsomes)

| Metabolite | Relative Abundance | Mechanism |

| 4'-OH-PCB 62 | High | 3',4'-Epoxidation (Para-attack) |

| 3'-OH-PCB 62 | Moderate | 2',3' or 3',4'-Epoxidation (Meta-attack) |

| 2'-OH-PCB 62 | Low-Moderate | 2',3'-Epoxidation (Ortho-attack) |

| 5-OH-PCB 62 | Trace | Direct Insertion / Sterically Hindered |

Pathway Visualization

The following diagram illustrates the oxidative cascade and subsequent conjugation.

Figure 1: Metabolic pathway of PCB 62 mediated by CYP2B enzymes, highlighting the dominance of Ring B hydroxylation.

Phase II Metabolism: Conjugation & Elimination

Once hydroxylated, the lipophilic metabolites must be conjugated to facilitate excretion.[1]

-

Glucuronidation: The major pathway for 3'-OH and 4'-OH metabolites. Catalyzed by UDP-glucuronosyltransferases (UGTs), forming hydrophilic O-glucuronides excreted in bile.

-

Sulfation: Often preferred for sterically hindered phenols (like 2'-OH or 5-OH) or at low substrate concentrations. Catalyzed by Sulfotransferases (SULTs).

-

Retention: Unlike some OH-PCBs (e.g., 4-OH-PCB 107) that bind TTR (Transthyretin) in blood, OH-PCBs derived from PCB 62 are generally less persistent due to the lack of specific chlorine flanking patterns required for high-affinity TTR binding.

Experimental Protocol: In Vitro Microsomal Assay

To study PCB 62 metabolism, the following self-validating protocol is recommended. This workflow ensures reproducibility and minimizes volatile loss of the parent compound.

Reagents & Setup

-

Microsomes: Human Liver Microsomes (HLM) or Phenobarbital-induced Rat Liver Microsomes (RLM) (20 mg/mL protein).

-

Substrate: PCB 62 stock (10 mM in DMSO).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).[1]

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Step-by-Step Workflow

-

Pre-Incubation:

-

Mix buffer and microsomes (final conc. 0.5 mg/mL) in glass tubes.

-

Add PCB 62 (final conc. 50 µM). Keep DMSO < 0.5% v/v to prevent enzyme inhibition.

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH regenerating system to start the reaction.

-

Control: Include a "No NADPH" blank to rule out non-enzymatic degradation.

-

-

Incubation:

-

Incubate for 30–60 minutes in a shaking water bath. (Linearity must be pre-determined).

-

-

Termination:

-

Add 1 mL ice-cold 0.5 M NaOH. This stops the reaction and ionizes phenols (OH-PCBs) for extraction separation if needed, or proceed to total extraction.

-

-

Extraction:

-

Add 3 mL Hexane/Methyl tert-butyl ether (MTBE) (1:1). Vortex for 1 min.

-

Centrifuge (2000 x g, 5 min). Transfer organic layer (Parent PCB + neutral metabolites).

-

Acidification (For OH-PCBs): Acidify aqueous phase with HCl (pH < 2). Re-extract with Hexane/MTBE.

-

-

Derivatization (Critical Step):

-

Treat the phenolic extract with Diazomethane (or TMS-diazomethane) to form methoxy-PCBs (MeO-PCBs). OH-PCBs are difficult to analyze directly by GC due to peak tailing.

-

-

Analysis:

-

GC-MS/MS or GC-ECD using a DB-5ms column.

-

Protocol Visualization

Figure 2: Step-by-step experimental workflow for the isolation and analysis of PCB 62 metabolites.

Toxicological Implications

While PCB 62 is less persistent than higher-chlorinated congeners (e.g., PCB 153), its metabolism activates specific toxicity pathways:

-

Neurotoxicity: Ortho-substituted PCBs and their hydroxylated metabolites alter intracellular

signaling in neurons. They interact with the Ryanodine Receptor (RyR), increasing channel sensitivity and potentially leading to dendritic growth defects. -

Endocrine Disruption: The 4'-OH-PCB 62 metabolite bears structural similarity to Thyroxine (T4). While its binding affinity to TTR is lower than that of 4-OH-PCB 107, it can still displace endogenous hormones or inhibit sulfotransferases, altering local hormone bioavailability.[1]

-

Oxidative Stress: The formation of arene oxides (epoxides) during Phase I metabolism is an electrophilic event. If not rapidly detoxified by Epoxide Hydrolase or Glutathione S-Transferase, these intermediates can bind covalently to cellular proteins and DNA.[1]

References

-

Metabolism and metabolites of polychlorinated biphenyls (PCBs). Source: Grimm, F. A., et al. (2015).[1][5] Critical Reviews in Toxicology. URL:[Link]

-

Differences in Enantioselective Hydroxylation of 2,2′,3,6-Tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies. Source: Uwimana, E., et al. (2022).[1] Environmental Science & Technology. URL:[Link]

-

Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites. Source: Kania-Korwel, I., et al. (2016).[1] Environmental Science & Technology. URL:[Link]

-

Polychlorinated Biphenyls (PCBs) Toxicity: Metabolic Pathways. Source: ATSDR (Agency for Toxic Substances and Disease Registry). URL:[Link]

-

Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats. Source: Wang, H., et al. (2023).[1] bioRxiv. URL:[Link][6]

Sources

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maternal and cord serum exposure to PCB and DDE methyl sulfone metabolites in eastern Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of 2,3,4',6-tetrachlorobiphenyl: formation and tissue localization of mercapturic acid pathway metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

Technical Guide: Structural and Mechanistic Divergence of PCB 62 vs. Dioxin-Like PCBs

The following technical guide details the structural, mechanistic, and toxicological distinctions between PCB 62 and dioxin-like PCBs (DL-PCBs).

Executive Summary

The distinction between PCB 62 (2,3,4,6-Tetrachlorobiphenyl) and Dioxin-Like PCBs (DL-PCBs) is governed by the "Ortho-Effect." While DL-PCBs possess a coplanar configuration that mimics 2,3,7,8-TCDD (dioxin), allowing high-affinity binding to the Aryl hydrocarbon Receptor (AhR), PCB 62 is a di-ortho substituted congener. The steric hindrance introduced by chlorine atoms at the 2 and 6 positions forces the biphenyl rings into a non-coplanar (twisted) conformation. Consequently, PCB 62 exhibits negligible AhR affinity, possesses no World Health Organization (WHO) Toxic Equivalency Factor (TEF), and exerts toxicity through alternative pathways—primarily ryanodine receptor (RyR) modulation and neurotoxicity—distinct from the conserved "dioxin-like" response.

Part 1: Structural Determinants (The "Ortho-Effect")

The primary differentiator between these congeners is the degree of chlorination at the ortho positions (2, 2', 6, 6'). This substitution pattern dictates the molecule's ability to adopt a planar conformation, which is the prerequisite for fitting into the ligand-binding pocket of the AhR.

Dioxin-Like PCBs (DL-PCBs)[1]

-

Definition: Non-ortho or mono-ortho substituted PCBs.

-

Conformation: These molecules can rotate to assume a flat, coplanar structure where both phenyl rings lie in the same plane.[1]

-

Structural Mimicry: They are isostereomers of 2,3,7,8-TCDD (Dioxin).[2]

-

Examples: PCB 77 (3,3',4,4'-TeCB), PCB 126 (3,3',4,4',5-PeCB).

PCB 62 (Non-Dioxin-Like)

-

IUPAC Name: this compound.

-

Substitution Pattern: Di-ortho (Chlorines at positions 2 and 6).

-

Conformation: The bulky chlorine atoms at positions 2 and 6 physically clash with the hydrogen atoms on the opposing ring (positions 2' and 6'). This steric hindrance forces the two phenyl rings to twist approximately 90° relative to each other.

-

Result: The molecule is permanently non-coplanar and cannot enter the AhR binding pocket.

Visualizing the Structural Logic

The following diagram illustrates the decision logic for classifying these congeners based on ortho-substitution.

Caption: Structural classification logic. PCB 62 follows the red path (Di-Ortho) leading to NDL classification, while DL-PCBs follow the green path.

Part 2: Mechanistic Divergence

The structural inability of PCB 62 to bind AhR necessitates a different mechanism of toxicity. While DL-PCBs drive gene expression changes via the AhR-ARNT pathway, NDL-PCBs like PCB 62 are implicated in rapid, non-genomic signaling, particularly involving calcium homeostasis and neurotoxicity.

The Dioxin-Like Pathway (AhR Activation)

-

Ligands: PCB 77, 126, 169.[3]

-

Mechanism: Ligand binds cytosolic AhR

Translocates to nucleus -

Outcome: Induction of Phase I enzymes (CYP1A1, CYP1A2), oxidative stress, immunosuppression, and tumor promotion.

The Non-Dioxin-Like Pathway (PCB 62)

-

Target: Ryanodine Receptors (RyR) and other Ca2+ signaling machinery.[4][5][6]

-

Mechanism: NDL-PCBs bind to RyR channels on the endoplasmic reticulum (ER).[6] This sensitizes the channel, locking it in an "open" state.

-

Outcome: Uncontrolled Ca2+ release into the cytoplasm. In neurons, this leads to altered dendritic arborization, synaptic plasticity deficits, and potential neurotoxicity.

-

Note: PCB 62, as a di-ortho congener, falls into the structural class of NDL-PCBs known to influence these pathways, distinct from the genomic effects of DL-PCBs.

Comparative Signaling Pathways

Caption: Mechanistic divergence. DL-PCBs (top) activate genomic AhR pathways. PCB 62 (bottom) activates non-genomic RyR calcium signaling.

Part 3: Toxicological Implications & Data Summary

The regulatory framework for PCBs relies heavily on the Toxic Equivalency Factor (TEF) concept.[7] This applies only to DL-PCBs. PCB 62 is excluded from this framework, requiring alternative risk assessment metrics.

Comparison Table: PCB 62 vs. DL-PCBs

| Feature | PCB 62 (NDL) | Dioxin-Like PCBs (DL) |

| Structure | This compound | e.g., 3,3',4,4',5-PeCB (PCB 126) |

| Ortho Substitution | Di-ortho (2, 6) | Non-ortho or Mono-ortho |

| Planarity | Non-Planar (Twisted) | Coplanar (Flat) |

| Primary Receptor | Ryanodine Receptor (RyR) | Aryl Hydrocarbon Receptor (AhR) |

| WHO TEF Value | 0 (No TEF assigned) | 0.00003 to 0.1 |

| Primary Toxicity | Neurotoxicity, Ca2+ Dysregulation | Carcinogenicity, Wasting, Immunotoxicity |

| Biomarker | Altered Ca2+ Flux | CYP1A1 Induction (EROD Activity) |

Risk Assessment Note

Researchers must not use TEF values to assess PCB 62 risk. Instead, "Neurotoxic Equivalency" (NEQ) schemes are being proposed by researchers (e.g., Pessah et al.) to quantify the potency of NDL-PCBs based on RyR activity, though these are not yet regulatory standards.

Part 4: Experimental Protocols for Differentiation

To distinguish PCB 62 from DL-PCBs in a laboratory setting, two distinct assays are required. The protocols below are designed to validate the mechanistic differences described above.

Protocol A: EROD Bioassay (AhR Activation)

Purpose: To confirm the lack of dioxin-like activity in PCB 62. Principle: DL-PCBs induce CYP1A1, which catalyzes the deethylation of ethoxyresorufin to resorufin (fluorescent).

-

Cell Line: Use H4IIE (rat hepatoma) or HepG2 (human hepatoma) cells.

-

Dosing: Treat cells with PCB 62 (0.1 nM – 10 µM) alongside a positive control (TCDD or PCB 126) and a vehicle control (DMSO).

-

Incubation: Incubate for 24–48 hours at 37°C.

-

Substrate Addition: Add ethoxyresorufin (final conc. 5 µM) and dicumarol (to inhibit cytosolic diaphorase).

-

Measurement: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically over 20 minutes.

-

Expected Result:

-

DL-PCBs: Strong, dose-dependent increase in fluorescence.

-

PCB 62: No significant increase over vehicle control (validating NDL status).

-

Protocol B: Microsomal [3H]Ryanodine Binding Assay

Purpose: To assess NDL-specific activity (RyR sensitization).[6] Principle: NDL-PCBs enhance the binding of high-affinity [3H]ryanodine to RyR channels.

-

Preparation: Isolate junctional sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle (rich in RyR1).

-

Reaction Mix: Incubate SR protein (50 µg) with [3H]ryanodine (1 nM) in binding buffer (250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1).

-

Treatment: Add PCB 62 (0.1 – 10 µM) or vehicle (DMSO < 0.5%).

-

Incubation: Incubate at 37°C for 3 hours.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap receptor-bound radioligand.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Expected Result:

-

PCB 62: Increase in [3H]ryanodine binding (indicating channel sensitization).

-

DL-PCBs (e.g., PCB 126): Minimal or no effect on binding.

-

References

-

Van den Berg, M., et al. (2006).[8] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences, 93(2), 223–241. [Link]

-

Pessah, I. N., et al. (2006). Immunologic and Neurodevelopmental Susceptibilities of Autism. NeuroToxicology, 27(5), 653-654. (Contextualizing RyR mechanism). [Link]

-

Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302, 20–31.[9] (Structural nomenclature). [Link]

-

Giesy, J. P., & Kannan, K. (1998). Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment. Critical Reviews in Toxicology, 28(6), 511–569. [Link]

-

Fischer, L. J., et al. (1998). Ortho-substituted polychlorinated biphenyls (PCBs) alter microsomal calcium transport by direct interaction with ryanodine receptors of mammalian brain.[5] Journal of Biological Chemistry. (Foundational mechanism for NDL-PCBs). [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RYANODINE RECEPTOR TYPE 1 (RYR1) POSSESSING MALIGNANT HYPERTHERMIA MUTATION R615C EXHIBITS HEIGHTENED SENSITIVITY TO DYSREGULATION BY NONCOPLANAR 2,2',3,5',6-PENTACHLOROBIPHENYL (PCB 95) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 8. eurofins.com.au [eurofins.com.au]

- 9. PCB congener list - Wikipedia [en.wikipedia.org]

Technical Guide: Bioaccumulation and Metabolic Fate of Ortho-Substituted PCB 62

The following is an in-depth technical guide on the bioaccumulation potential and toxicokinetics of PCB 62.

Subject: 2,3,4,6-Tetrachlorobiphenyl (PCB 62) Classification: Di-ortho Substituted, Non-Coplanar Congener Document ID: TOX-PCB62-2026-REV1

Executive Summary: The Kinetic Paradox

PCB 62 (this compound) presents a distinct toxicokinetic profile compared to the "legacy" persistent organic pollutants (POPs) often cited in regulatory frameworks. Unlike the recalcitrant PCB 153 or dioxin-like PCB 126, PCB 62 possesses a molecular architecture that facilitates both rapid lipophilic uptake and efficient metabolic clearance.

This guide provides a mechanistic analysis of PCB 62’s bioaccumulation potential. The core insight for drug development and toxicology professionals is the "Unsubstituted Ring Effect." While the high octanol-water partition coefficient (

Molecular Architecture & Physicochemical Basis

The bioaccumulation potential of PCB 62 is governed by its steric conformation and lipophilicity.

Structural Analysis

-

Ortho-Effect: The presence of chlorine atoms at the ortho positions (2 and 6) induces significant steric hindrance, preventing the two phenyl rings from assuming a coplanar orientation.

-

Planarity: Non-planar (dihedral angle approx. 60–90°).

-

Implication: This non-coplanarity prevents high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), effectively nullifying dioxin-like toxicity. However, it enhances affinity for the Ryanodine Receptor (RyR), driving neurotoxicity.

Physicochemical Properties

| Parameter | Value (Approx.) | Significance |

| Molecular Weight | 291.99 g/mol | Facilitates membrane permeability. |

| Log K_ow | 5.6 – 6.0 | Drives high partitioning into adipose tissue (Lipophilicity). |

| Water Solubility | ~0.02 mg/L | Extremely low; favors bioconcentration from aqueous media. |

| Vapor Pressure | Semi-volatile; relevant for inhalation exposure models. | |

| Henry’s Law Constant | ~30 Pa·m³/mol | Significant volatilization from water bodies. |

Bioaccumulation Dynamics[5]

Bioaccumulation is the net result of uptake (k1) and elimination (k2). For PCB 62, the equation is heavily skewed by the elimination rate constant (

Partitioning Mechanism

Uptake is thermodynamically driven by the fugacity gradient between the aqueous phase and the lipid phase.

However, for PCB 62, the observed Bioconcentration Factor (BCF) is consistently lower than predicted by

The Unsubstituted Ring Factor

The second phenyl ring of PCB 62 is devoid of chlorine substituents (

-

Vicinal Hydrogens: The presence of adjacent (vicinal) hydrogen atoms at the meta-para positions facilitates the formation of arene oxide intermediates.

-

Clearance: Unlike PCB 153 (which lacks vicinal hydrogens), PCB 62 is rapidly hydroxylated and excreted.

Metabolic Stability & Biotransformation Pathways

This section details the enzymatic mechanisms that limit the bioaccumulation of PCB 62.

Enzymatic Specificity

-

CYP2B Subfamily: The non-coplanar structure of PCB 62 makes it a primary substrate for phenobarbital-inducible enzymes (e.g., CYP2B1 in rats, CYP2B6 in humans).

-

CYP1A Subfamily: While CYP1A prefers coplanar substrates, it can contribute to oxidation on the unsubstituted ring, though with lower efficiency than CYP2B.

The Metabolic Pathway

The primary route is oxidative hydroxylation followed by conjugation.

-

Epoxidation: CYP enzymes insert oxygen across the 3,4-bond (or 2,3-bond) of the unsubstituted ring, forming an unstable arene oxide.

-

NIH Shift: The arene oxide rearranges to form a phenol (hydroxy-PCB).

-

Conjugation: The hydroxylated metabolite is glucuronidated (UGT enzymes) or sulfated (SULT enzymes) to increase water solubility for urinary/biliary excretion.

Pathway Visualization (DOT)

Figure 1: Metabolic clearance pathway of PCB 62 highlighting the critical role of the unsubstituted ring in facilitating rapid hydroxylation via CYP2B/1A isozymes.

Toxicological Implications: Non-Dioxin-Like Effects[6]

Researchers must distinguish between the accumulation of the parent compound and the toxicity of its mechanism.

Ryanodine Receptor (RyR) Sensitization

PCB 62 is a potent RyR agonist .

-

Mechanism: It binds to the RyR1 (skeletal) and RyR2 (cardiac/brain) channels, locking them in an "open" sub-conductance state.

-

Outcome: Uncontrolled

efflux from the sarcoplasmic/endoplasmic reticulum. -

Clinical Relevance: This mechanism underlies the neurotoxicity (cognitive deficits, motor dysfunction) associated with ortho-substituted PCBs, distinct from the wasting syndrome of dioxin-like PCBs.

Cytotoxicity

The formation of arene oxides and quinone metabolites (if further oxidized) can induce oxidative stress and adduct formation with cellular DNA/proteins, contributing to cytotoxicity in cerebellar granule cells.

Experimental Protocols

To validate the bioaccumulation and metabolic stability of PCB 62, the following self-validating protocols are recommended.

Protocol A: In Vitro Intrinsic Clearance ( ) Assay

Objective: Determine the metabolic half-life of PCB 62 using liver microsomes.

-

Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice.

-

Prepare PCB 62 stock solution (10 mM in DMSO). Dilute to working concentration (1 µM) in phosphate buffer (0.1 M, pH 7.4).

-

-

Incubation:

-

Test System: 1 µM PCB 62 + 0.5 mg/mL Microsomal Protein + 3.3 mM

. -

Pre-incubation: 5 mins at 37°C.

-

Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

-

Controls: Negative control (no NADPH), Positive control (Testosterone for CYP3A or Bupropion for CYP2B).

-

-

Sampling:

-

Aliquot 50 µL at

min. -

Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., PCB 209).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min). Analyze supernatant via GC-MS/MS (EI mode).

-

Monitor parent depletion.

-

-

Calculation:

-

Plot

vs. time. Slope = - .

- .

-

Protocol B: Determination of Bioconcentration Factor (BCF)

Objective: Measure steady-state accumulation in zebrafish (Danio rerio).

-

Exposure: Flow-through system maintaining PCB 62 at 1 µg/L (below water solubility).

-

Duration: 28 days uptake phase, 14 days depuration phase.

-

Sampling: Sample fish and water at days 0, 3, 7, 14, 21, 28 (Uptake) and 29, 31, 35, 42 (Depuration).

-

Lipid Normalization: Extract lipids using gravimetric method; normalize tissue concentration (

) to lipid content. -

Calculation:

.

Experimental Workflow Visualization (DOT)

Figure 2: Standardized workflow for determining the Bioconcentration Factor (BCF) of PCB 62 in aquatic models.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[5][6] Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.[5] [Link]

-

Pessah, I. N., et al. (2010).[7] "Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity." Pharmacology & Therapeutics, 125(2), 260-285. [Link]

-

Hansen, L. G. (1998). "Stepping backward to improve assessment of PCB congener toxicities." Environmental Health Perspectives, 106(Suppl 1), 171–189. [Link]

-

Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. [Link]

-

Mackay, D., et al. (2006).[5] Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals. CRC Press. (Data sourced from NIST compilation: [Link])

Sources

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolism of 2,3,4',6-tetrachlorobiphenyl: formation and tissue localization of mercapturic acid pathway metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s-risk.be [s-risk.be]

- 6. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 7. escholarship.org [escholarship.org]

Neurotoxicity of Non-Coplanar 2,3,4,6-Tetrachlorobiphenyl (PCB 64): A Technical Guide

Executive Summary

2,3,4,6-Tetrachlorobiphenyl (PCB 64) represents a distinct class of environmental neurotoxicants known as non-dioxin-like (NDL) or non-coplanar PCBs .[1][2] Unlike their coplanar counterparts (e.g., PCB 126), which exert toxicity via the aryl hydrocarbon receptor (AhR), PCB 64 drives neurotoxicity primarily through the sensitization of Ryanodine Receptors (RyR) and the subsequent dysregulation of intracellular calcium (

This guide provides a technical deep-dive into the physicochemical basis of PCB 64 neurotoxicity, the specific molecular signaling pathways involved, and validated experimental protocols for assessing its potency in vitro.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The neurotoxic potential of PCB 64 is dictated by its specific chlorine substitution pattern. The presence of chlorine atoms at the ortho positions (2 and 6) creates significant steric hindrance, preventing the two phenyl rings from assuming a coplanar orientation.

Structural Classification

-

IUPAC Name: this compound[1]

-

PCB Congener: PCB 64

-

CAS Registry Number: 52663-58-8[3]

-

Classification: Di-ortho substituted (Non-coplanar / NDL-PCB)

Structure-Activity Relationship (SAR)

The "ortho-effect" is the critical determinant of neurotoxicity.

| Feature | Coplanar PCBs (e.g., PCB 126) | Non-Coplanar PCBs (e.g., PCB 64) |

| Chlorine Position | Para and Meta dominant; No Ortho | Di-Ortho (Positions 2,[1] 6) |

| Conformation | Planar (Flat) | Twisted (Non-planar) |

| Primary Target | Aryl Hydrocarbon Receptor (AhR) | Ryanodine Receptor (RyR) |

| Toxicity Mode | Dioxin-like (Genotoxic/Endocrine) | Neurotoxic (Ca2+ Signaling) |

| Neuroactive Potency | Negligible | High |

Mechanisms of Neurotoxicity[7][8][10][11][12][13][14]

The neurotoxicity of PCB 64 is not a result of genomic alterations via AhR but rather a direct allosteric modulation of ion channels.

Primary Mechanism: Ryanodine Receptor (RyR) Sensitization

PCB 64 acts as a potent sensitizer of RyR channels (specifically RyR1 and RyR2 isoforms) located on the Endoplasmic Reticulum (ER).

-

Binding: PCB 64 binds to a discrete allosteric site on the RyR complex.

-

Lock-Open Effect: It stabilizes the channel in an open sub-conductance state , effectively lowering the threshold for activation by endogenous ligands (calcium).

-

Calcium Leak: This results in uncontrolled efflux of

from the ER stores into the cytoplasm.

Downstream Pathological Cascades

The elevation of intracellular calcium (

-

Calpain Activation: Excess

activates calpains (proteases), which degrade cytoskeletal proteins.[1] -

Dendritic Retraction: Disruption of cytoskeletal stability leads to the retraction of dendritic arbors and loss of synaptic connectivity.

-

Oxidative Stress:

overload promotes mitochondrial dysfunction and the generation of Reactive Oxygen Species (ROS).

Visualizing the Pathway

The following diagram illustrates the mechanistic cascade from PCB 64 exposure to neurotoxicity.

Figure 1: Mechanistic pathway of PCB 64 neurotoxicity, highlighting the central role of RyR sensitization and calcium dysregulation.[1][4][5]

Experimental Protocols

To study the neurotoxic effects of PCB 64, researchers must utilize assays that specifically measure RyR kinetics and calcium dynamics. The [

Protocol: [ H]Ryanodine Binding Assay

Objective: Determine the efficacy of PCB 64 in enhancing the binding of [

Reagents & Equipment:

-

Microsomal Preparation: Junctional Sarcoplasmic Reticulum (JSR) or cortical microsomes (enriched in RyR).

-

Radioligand: [

H]Ryanodine (Specific Activity ~50-80 Ci/mmol). -

Buffer: 20 mM HEPES (pH 7.1), 140 mM KCl, 15 mM NaCl.

-

PCB 64 Stock: Dissolved in dry DMSO (Final assay DMSO < 1%).

-

Scintillation Counter.

Step-by-Step Workflow:

-

Preparation:

-

Dilute microsomal protein to 0.5 mg/mL in Binding Buffer.

-

Prepare a calcium clamp buffer to maintain free

at ~0.5

-

-

Incubation:

-

Control: Incubate microsomes with Vehicle (DMSO) + 1 nM [

H]Ryanodine. -

Treatment: Incubate microsomes with varying concentrations of PCB 64 (0.1

M – 50 -

Non-Specific Binding (NSB): Incubate with 10

M unlabeled Ryanodine (to block specific sites). -

Conditions: Incubate for 3 hours at 37°C.

-

-

Termination & Filtration:

-

Quantification:

-

Place filters in scintillation vials with 5 mL cocktail.

-

Count Radioactivity (CPM) after 12 hours of equilibration.

-

-

Data Analysis:

Workflow Visualization

Figure 2: Operational workflow for the [

Data Summary & Reference Values

When conducting these assays, the following reference values are typical for non-coplanar PCBs like PCB 64 and PCB 95 (a structurally similar congener often used as a positive control).

| Parameter | Value / Observation | Implications |

| Active Concentration Range | 0.1 | Biologically relevant; overlaps with environmental accumulation levels. |

| Maximal RyR Activation | > 200% of Control | Indicates potent sensitization (locking channel open). |

| AhR Binding Affinity | Negligible | Confirms "Non-Dioxin-Like" classification. |

| Dopamine Depletion | Significant ( | Correlates with motor and cognitive deficits. |

References

-

Pessah, I. N., et al. (2010).[1][8] "Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity." Neurotoxicology. Link(Note: Generalized link to authoritative topic search).

-

Lein, P. J., et al. (2023).[1] "Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity." Advances in Neurotoxicology. Link

-

Holland, E. B., et al. (2017).[1][7] "Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor." Toxicological Sciences. Link

-

PubChem. (2023). "this compound (PCB 64) Compound Summary." National Library of Medicine.[4] Link

-

Biomonitoring California. (2023). "Polychlorinated Biphenyls (PCBs) - Chemical List." California Department of Public Health. Link

Sources

- 1. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 2. Structure-activity relationship of non-coplanar polychlorinated biphenyls toward skeletal muscle ryanodine receptors in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,4',6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity [escholarship.org]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. escholarship.org [escholarship.org]

Technical Guide: Reductive Dechlorination Dynamics of PCB 62 in Anaerobic Soil Matrices

This guide provides an in-depth technical analysis of the reductive dechlorination pathways for PCB 62 (2,3,4,6-Tetrachlorobiphenyl) in anaerobic soil matrices. It is designed for researchers and scientists in environmental biotechnology and bioremediation.

Executive Summary

Polychlorinated biphenyls (PCBs) are persistent organic pollutants characterized by high lipophilicity and resistance to aerobic degradation. PCB 62 (This compound ) presents a specific challenge due to its multiple chlorine substitutions, including ortho-chlorines which sterically hinder enzymatic attack. In anaerobic soil and sediment environments, the primary attenuation mechanism is organohalide respiration , where specific bacteria utilize PCB 62 as a terminal electron acceptor. This guide details the metabolic pathways, microbial drivers, and experimental protocols required to study and enhance the reductive dechlorination of PCB 62.

Physicochemical Context and Mechanistic Pathways[1]

Substrate Analysis: PCB 62

-

Structure: A biphenyl backbone with four chlorine atoms on one ring at positions 2 (ortho), 3 (meta), 4 (para), and 6 (ortho). The second ring is unsubstituted.

-

Steric Properties: The presence of two ortho-chlorines (2,6) forces the biphenyl rings into a non-coplanar configuration, reducing toxicity relative to coplanar PCBs but increasing persistence.

The Dechlorination Cascade

Anaerobic reductive dechlorination generally follows the thermodynamic preference of Meta > Para > Ortho . For PCB 62, the chlorine at the 3-position (meta) is doubly flanked by chlorines at the 2 and 4 positions, making it the most thermodynamically favorable target for nucleophilic attack by reductive dehalogenase (RDase) enzymes.

Primary Pathway (Meta-Dechlorination)

The dominant pathway observed in Dehalococcoides-enriched microcosms involves the removal of the flanked meta-chlorine.

-

2,3,4,6-TeCB

2,4,6-Trichlorobiphenyl (2,4,6-TriCB)-

Mechanism:[5] Hydrogenolysis replacing the 3-Cl with hydrogen.

-

Kinetics: Typically the fastest step due to the relief of steric crowding and favorable redox potential of the flanked meta-chlorine.

-

Secondary Pathways (Para/Ortho Dechlorination)

Following the formation of 2,4,6-TriCB, further degradation slows significantly as the remaining chlorines are less favorable targets.

2. 2,4,6-TriCB

- Mechanism:[5] Removal of the ortho-chlorine at position 6. This is less common but has been observed in granular consortia (e.g., Dehalococcoides sp. strain CBDB1 or mixed consortia).

- 2,4-DiCB

- Mechanism:[5] Removal of the para-chlorine at position 4.

Alternative Route: In some "Process LP" (para-preferring) active sediments, 2,4,6-TriCB may be dechlorinated at the para position to yield 2,6-Dichlorobiphenyl .

Pathway Visualization

The following diagram illustrates the sequential reduction steps and the branching possibilities based on microbial community composition.

Caption: Proposed reductive dechlorination pathway of PCB 62. The solid red arrow indicates the thermodynamically preferred meta-dechlorination.

Microbial Drivers and Enzymology

The genus Dehalococcoides (specifically D. mccartyi) is the obligate organohalide-respiring bacterium responsible for the majority of PCB dechlorination.

Key Strains and Genes[7][8]

-

Strains: D. mccartyi strains 195, CBDB1, and JNA have demonstrated the ability to dechlorinate PCBs.[6] Strain JNA, for instance, possesses 29 putative RDase genes and can dechlorinate doubly flanked chlorines.

-

Enzymes (RDases): The reaction is catalyzed by reductive dehalogenases, membrane-associated cobalamin-dependent enzymes.

-

PcbA1, PcbA4, PcbA5: Genes identified in Dehalococcoides strains (CG1, CG4, CG5) that specifically target PCBs.[6]

-

Mechanism: The corrinoid cofactor (Vitamin B12) facilitates the transfer of electrons from H2 (via hydrogenase) to the PCB molecule, resulting in the release of a chloride ion and protonation of the carbon.

-

Experimental Protocol: Anaerobic Microcosm Assay

This protocol describes the setup of a self-validating anaerobic microcosm to assess PCB 62 dechlorination potential in soil samples.

Reagents and Equipment

-

Medium: Defined mineral salt medium (MSM) reduced with L-cysteine and Na2S.

-

Electron Donor: Lactate (10 mM) or H2/CO2 (80:20 headspace).

-

Substrate: PCB 62 (pure congener, >99%), dissolved in acetone or nonane carrier.

-

Inoculum: 10% (w/v) anaerobic soil/sediment slurry.

-

Vessels: 160 mL serum bottles with butyl rubber stoppers and aluminum crimp seals.

-

Analysis: GC-ECD (Electron Capture Detector) or GC-MS.

Step-by-Step Workflow

Phase 1: Microcosm Construction

-

Soil Preparation: In an anaerobic glovebox (N2/H2/CO2 atmosphere), homogenize soil samples and remove large debris.

-

Medium Dispensing: Dispense 50 mL of reduced MSM into serum bottles.

-

Spiking: Add PCB 62 to a final concentration of 10–50 ppm (approx. 35–170 µM). Critical: Allow solvent carrier to evaporate if using acetone, or keep volume <0.1% to avoid toxicity.

-

Inoculation: Add 5 g of soil/sediment.

-

Controls:

-

Abiotic Control: Autoclaved soil (3x sterilization) + PCB 62.

-

Substrate-Free Control: Live soil, no PCB 62 (to monitor background).

-

-

Sealing: Crimp seal with butyl rubber stoppers.

Phase 2: Incubation and Sampling

-

Incubation: Incubate statically at 25–30°C in the dark.

-

Sampling Points: Days 0, 7, 14, 30, 60, 90, 120.

-

Extraction (Sacrificial or Aliquot):

-

Extract 1 mL slurry with 3 mL Hexane:Acetone (1:1).

-

Vortex vigorously for 10 mins; sonicate for 15 mins.

-

Centrifuge at 2000 x g to separate phases.

-

Collect organic phase, dry over anhydrous Na2SO4.

-

Phase 3: Analytical Validation

-

Instrument: GC-ECD with a DB-5 or DB-XLB capillary column.

-

Calibration: External standards for PCB 62, 2,4,6-TriCB, 2,4-DiCB, and 2-CB.

-

Calculation: Molar conversion percentage.

Experimental Workflow Diagram

Caption: Operational workflow for assessing PCB 62 reductive dechlorination in anaerobic soil microcosms.

Data Interpretation and Kinetics

Quantitative analysis should focus on the molar shift from tetra- to tri- and di-chlorinated congeners.

Rate Calculation

Dechlorination rates are typically zero-order or first-order depending on concentration.

Expected Data Profile

| Time (Days) | PCB 62 (mol%) | 2,4,6-TriCB (mol%) | 2,4-DiCB (mol%) | Interpretation |

| 0 | 100 | 0 | 0 | Initial State |

| 30 | 85 | 15 | 0 | Lag phase end, onset of meta-dechlorination |

| 60 | 40 | 55 | 5 | Rapid meta-removal; accumulation of intermediate |

| 120 | 10 | 60 | 30 | Depletion of parent; slow conversion to DiCB |

Note: The accumulation of 2,4,6-TriCB is common as the subsequent removal of ortho/para chlorines is kinetically slower.

References

-

Bedard, D. L. (2008). A Case Study for Microbial Biodegradation: Anaerobic Bacterial Reductive Dechlorination of Polychlorinated Biphenyls—From Sediment to Defined Medium.[7] Annual Review of Microbiology. Link

-

Wang, S., & He, J. (2013). Phylogenetically Distinct Bacteria Predominate in the Anaerobic Reductive Dechlorination of Polychlorinated Biphenyls in Sediment Microcosms. Applied and Environmental Microbiology. Link

-

Wiegel, J., & Wu, Q. (2000). Microbial Reductive Dehalogenation of Polychlorinated Biphenyls.[6] FEMS Microbiology Ecology. Link

-

Adrian, L., et al. (2009). Dehalococcoides sp.[6] Strain CBDB1 Extensively Dechlorinates the Commercial Polychlorinated Biphenyl Mixture Aroclor 1260. Applied and Environmental Microbiology. Link

-

Natarajan, M. R., et al. (1996). Dechlorination of Polychlorinated Biphenyl Congeners by an Anaerobic Microbial Consortium. Applied Microbiology and Biotechnology. Link

Sources

- 1. Mixture of Tetrachloro PCBs II (PCB-62 through PCB-81) [shop.chiron.no]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. restservice.epri.com [restservice.epri.com]

- 4. This compound | C12H6Cl4 | CID 63105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. PCB dechlorination hotspots and reductive dehalogenase genes in sediments from a contaminated wastewater lagoon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

GC-MS analysis protocol for 2,3,4,6-Tetrachlorobiphenyl detection

Application Note: High-Sensitivity Quantitation of 2,3,4,6-Tetrachlorobiphenyl (PCB 62) in Biological Matrices via GC-MS (SIM)

Abstract & Scope

This protocol details a validated methodology for the extraction and quantitation of This compound (PCB 62) in complex biological matrices (plasma, serum, and liver microsomes). Designed for drug development professionals involved in toxicokinetics (TK) and metabolic profiling , this method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

Unlike generic environmental protocols, this guide prioritizes sample throughput and lipid removal efficiency , critical for analyzing samples from preclinical toxicology studies. The method achieves a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL with a linear dynamic range up to 500 ng/mL.

Introduction & Mechanistic Rationale

This compound (PCB 62) is a non-dioxin-like congener due to its di-ortho substitution pattern (positions 2 and 6), which sterically hinders the molecule from assuming a planar configuration required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).

Why this Protocol?

-

Challenge: Biological matrices in drug development are lipid-rich. Lipids co-extract with PCBs and rapidly degrade GC column performance and MS source cleanliness.

-

Solution: We employ a Sulfuric Acid Impregnated Silica cleanup step. The concentrated acid chemically destroys lipids (saponifiable fats) while leaving the chemically inert PCB 62 intact.

-

Detection: Electron Ionization (EI) at 70 eV produces a characteristic molecular ion cluster (

). We utilize the natural isotope abundance of Chlorine-35 and Chlorine-37 to create a robust quantitation/qualification ion ratio system.

Materials & Reagents

| Category | Item | Specification/Source |

| Standards | Native PCB 62 | >99% Purity (e.g., AccuStandard C-062N) |

| Internal Standard (IS) | ||

| Solvents | n-Hexane | Pesticide Grade |

| Dichloromethane (DCM) | Pesticide Grade | |

| Acetone | Pesticide Grade | |

| Reagents | Sulfuric Acid ( | Concentrated (95-98%) |

| Silica Gel | Activated, 60 mesh | |

| Consumables | SPE Cartridges | Optional: Florisil (1g) for final polish |

| GC Vials | Silanized glass with PTFE-lined caps |

Experimental Protocol

Preparation of Standards

-

Stock Solution: Dissolve Native PCB 62 in n-Hexane to 1 mg/mL.

-

Internal Standard Spiking Solution: Dilute

-PCB 62 to 100 ng/mL in Acetone. -

Calibration Curve: Prepare 8 points in extracted blank matrix (matrix-matched) ranging from 0.5 ng/mL to 500 ng/mL.

Sample Preparation Workflow

This workflow is optimized for 200

-

Aliquot: Transfer 200

L sample to a 15 mL glass centrifuge tube. -

Spike: Add 20

L of IS Spiking Solution ( -

Denaturation: Add 200

L Formic Acid (0.1M) to disrupt protein binding. -

LLE Extraction: Add 3 mL n-Hexane:DCM (1:1 v/v) .

-

Agitation: Shake horizontally for 20 mins. Centrifuge at 3000 x g for 10 mins.

-

Supernatant Transfer: Transfer the upper organic layer to a clean tube.

-

Acid Wash (Lipid Removal):

-

Add 1 mL conc.

directly to the organic extract. -

Vortex gently for 30s. (Caution: Exothermic).

-

Centrifuge 2000 x g for 5 mins.

-

The acid (bottom layer) will turn yellow/brown (charred lipids). The top hexane layer contains PCB 62.

-

-

Final Transfer: Transfer the clear top layer to a GC vial.

-

Concentration: Evaporate to dryness under

and reconstitute in 100

GC-MS Instrumentation & Conditions

Gas Chromatograph (Agilent 8890 or equivalent):

-

Column: DB-5ms UI (30 m

0.25 mm-

Rationale: The 5% phenyl phase provides optimal selectivity for separating PCB congeners based on chlorination level and ortho-substitution.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.

-

Injection Volume: 1

L.

Oven Program:

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|

| - | 100 | 1.0 |

| 20 | 200 | 0.0 |

| 5 | 260 | 0.0 |

| 20 | 300 | 3.0 |

| Total Time | 21.0 mins | |

Mass Spectrometer (Single Quadrupole - EI Mode):

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 280°C

-

Ionization: Electron Impact (70 eV)

-

Acquisition: SIM (Selected Ion Monitoring)

SIM Parameters

PCB 62 (

| Compound | Type | Target Ion ( | Qualifier 1 ( | Qualifier 2 ( | Dwell (ms) |

| PCB 62 | Native | 292.0 (M+2) | 290.0 (M+) | 220.0 (M- | 50 |

| Internal Std | 304.0 (M+2) | 302.0 (M+) | - | 50 |

Note: For tetrachlorobiphenyls, the M+2 ion (m/z 292) is the base peak (100% relative abundance) due to the

Workflow Visualization

Figure 1: Step-by-step extraction and analysis workflow for PCB 62 in biological matrices.

Quality Assurance & Troubleshooting

Acceptance Criteria

-

Retention Time:

0.1 min of standard. -

Ion Ratios: The ratio of Quant Ion (292) to Qual Ion (290) must be 1.30

20% (Theoretical ratio is ~1.3 based on Cl isotope abundance). -

Recovery: Internal Standard recovery must be between 50% and 120%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Baseline/Noise | Incomplete lipid removal | Increase |

| Peak Tailing | Active sites in liner | Replace splitless liner; ensure glass wool is deactivated. |

| Low Sensitivity | Source contamination | Clean MS source; check tune file (Autotune). |

| Shift in RT | Column contamination | Trim 30cm from column inlet (Guard column recommended). |

References

-

United States Environmental Protection Agency (EPA). (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, D.C. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,3',4',6-Tetrachlorobiphenyl (Isomer Reference). NIST Chemistry WebBook, SRD 69.[2] [Link]

-

Safe, S., & Hutzinger, O. (1972). The mass spectra of polychlorinated biphenyls.[3][4][5][6][7] Journal of the Chemical Society, Perkin Transactions 1, 686-691. [Link]

Sources

Optimized extraction methods for PCB 62 from biological tissue

Application Note & Protocol

Topic: Optimized Extraction Methods for Polychlorinated Biphenyl (PCB) Congener 62 from Biological Tissues

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyl (PCB) 62 (2,3',4,5-Tetrachlorobiphenyl) is a specific PCB congener of toxicological interest. Its accurate quantification in biological tissues is critical for exposure assessment and toxicological studies. However, the lipophilic nature of PCB 62 and the complexity of biological matrices, particularly those with high lipid content like adipose tissue, present significant analytical challenges. Effective extraction is paramount and requires methods that can efficiently isolate the analyte from interfering substances such as fats, proteins, and other co-extractives. This document provides a detailed guide to optimized extraction methodologies for PCB 62, focusing on the principles, comparative analysis of modern techniques, and detailed, field-proven protocols. We will explore Accelerated Solvent Extraction (ASE), QuEChERS, and Solid-Phase Extraction (SPE), explaining the causality behind procedural choices to ensure robust, reproducible, and high-recovery results.

Introduction: The Analytical Challenge of PCB 62 in Biota

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that bioaccumulate in the fatty tissues of living organisms.[1][2] The analysis of individual congeners, rather than commercial mixtures (e.g., Aroclors), is often preferred as the toxicity and environmental fate can vary significantly between congeners.[3]

Extracting PCB 62 from biological samples is fundamentally a process of separating a nonpolar, lipophilic small molecule from a complex, often lipid-rich, matrix. The primary challenges are:

-

High Lipid Content: Lipids are readily co-extracted with PCBs using nonpolar solvents and can interfere significantly with chromatographic analysis, potentially masking the analyte peak and contaminating the analytical instrument.[4][5]

-

Strong Analyte-Matrix Interactions: PCBs can be sequestered within the lipid and protein structures of the tissue, making their quantitative removal difficult.

-

Low Concentration Levels: Environmental and biological concentrations of individual PCB congeners are often very low (ng/g or pg/g), demanding highly efficient extraction and concentration steps to meet the detection limits of modern instrumentation.[6]

An optimized extraction method must, therefore, not only efficiently remove PCB 62 from the tissue but also effectively separate it from interfering lipids in a process known as "cleanup."

Comparative Analysis of Modern Extraction Methodologies

The choice of extraction method is a trade-off between speed, cost, solvent consumption, and the specific nature of the sample matrix. While traditional methods like Soxhlet extraction are considered exhaustive, they are slow and consume large volumes of solvent.[4][7][8] Modern approaches offer significant improvements in efficiency and automation.

| Methodology | Principle | Advantages | Disadvantages | Typical Solvents |

| Accelerated Solvent Extraction (ASE®) | Uses conventional solvents at elevated temperatures (50-200°C) and pressures (~1500 psi) to increase extraction kinetics.[9] | Fast (<20 min/sample), low solvent use, automated, excellent reproducibility.[9] Can combine extraction and cleanup.[5][10] | High initial equipment cost. | Hexane, Dichloromethane (DCM), Acetone, Heptane.[11] |

| QuEChERS | Qu ick, E asy, Ch eap, E ffective, R ugged, S afe. A two-step process: 1) Salting-out liquid-liquid extraction with acetonitrile. 2) Dispersive solid-phase extraction (d-SPE) for cleanup.[12][13] | Very fast, low solvent use, cheap, high throughput, multi-residue compatible.[13][14] | Matrix-dependent optimization required. May have lower recovery for very nonpolar compounds compared to ASE/Soxhlet. | Acetonitrile, Hexane.[12][14] |

| Solid-Phase Extraction (SPE) | Analyte partitions between the liquid sample/extract and a solid sorbent packed in a cartridge or disk. Interferences are washed away, and the analyte is eluted with a small volume of solvent.[4][15][16] | High selectivity, low solvent use for elution, can handle aqueous and non-aqueous samples.[15][17] | Can be slow if not automated, potential for cartridge clogging with high-particulate samples.[17] | Acetone, Hexane, Dichloromethane (DCM).[17] |

In-Depth Protocols and Methodologies

Here we present detailed protocols for two highly effective methods: ASE with in-line cleanup for high-fat tissues and a modified QuEChERS protocol suitable for a broader range of biological matrices.

Protocol 1: Accelerated Solvent Extraction (ASE®) with In-Cell Cleanup

This method is ideal for fatty tissues (e.g., fish liver, adipose tissue) as it integrates the lipid removal step directly into the automated extraction process, significantly reducing sample handling time.[5][10] The causality for this choice is efficiency; by placing a fat-retaining sorbent in the extraction cell, the lipids are trapped while the nonpolar solvent carries the PCBs to the collection vial.[18]

Caption: Automated workflow for PCB 62 extraction using ASE.

-

Reagents & Materials:

-

Solvents: Hexane, Dichloromethane (DCM) (pesticide or GC grade).

-

Sorbents: Sulfuric acid-impregnated silica gel (40% w/w), Florisil®, or activated alumina.[18]

-

Drying/Dispersing Agent: Anhydrous sodium sulfate (baked at 400°C) or Diatomaceous Earth (DE).[5]

-

Internal Standards: ¹³C-labeled PCB standards.

-

ASE Instrument, extraction cells (e.g., 34 mL), and collection vials.

-

-

Sample Preparation:

-

Weigh approximately 1-2 g of homogenized biological tissue into a beaker.

-

Add a sufficient amount of anhydrous sodium sulfate or DE (e.g., a 1:4 ratio of sample to agent) and grind with a spatula or glass rod until a free-flowing powder is obtained. This step is critical for increasing the surface area and ensuring efficient solvent penetration.

-

Spike the sample mixture with an appropriate volume of ¹³C-labeled PCB internal standard solution. This allows for the correction of analyte losses during the entire sample preparation and analysis process.

-

-

ASE Cell Packing:

-

Place a cellulose or glass fiber filter at the outlet of the ASE cell.

-

Add a layer of the chosen fat retainer (e.g., 5-10 g of acidic silica). The amount should be optimized based on the expected lipid content of the sample.[18] The acidic silica works by hydrolyzing and sulfonating the lipids, rendering them polar and retaining them on the silica matrix.[3]

-

Quantitatively transfer the sample mixture into the cell on top of the fat retainer.

-

Fill the remaining void space in the cell with DE.

-

-

Extraction Parameters (Example): [11]

-

Solvent: n-Hexane/Dichloromethane (1:1, v/v)

-

Temperature: 100 °C

-

Pressure: 10.3 MPa (1500 psi)

-

Heat Time: 5 min

-

Static Time: 8 min per cycle

-

Number of Cycles: 2

-

Flush Volume: 60%

-

Purge Time: 120 s

-

-

Post-Extraction & Concentration:

-

Collect the extract in a pre-weighed vial. The extract should be clear and colorless, indicating successful lipid removal.[10]

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

Perform a solvent exchange into a final volume of pure hexane, which is optimal for GC injection.

-

Add a recovery (or injection) standard just prior to analysis to monitor instrument performance.

-

The sample is now ready for determination by Gas Chromatography with either Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD).[7][19]

-

Protocol 2: Modified QuEChERS for Biological Tissues

The QuEChERS method, originally developed for pesticide analysis in fruits and vegetables, has been successfully adapted for POPs like PCBs in complex matrices such as milk, fish, and soil.[12][13][14] Its strength lies in its speed and simplicity. The key is a salting-out partitioning step using acetonitrile, followed by a rapid cleanup using d-SPE.

Caption: QuEChERS workflow for PCB 62 extraction and cleanup.

-

Reagents & Materials:

-

Solvents: Acetonitrile (MeCN), n-Hexane (pesticide grade).

-

Pre-packaged QuEChERS extraction salts (e.g., containing MgSO₄, NaCl, Sodium Citrate) and d-SPE cleanup tubes (e.g., containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbent).[12]

-

50 mL and 15 mL polypropylene centrifuge tubes.

-

High-speed centrifuge.

-

Internal Standards: ¹³C-labeled PCB standards.

-

-

Extraction & Partitioning:

-

Weigh 1-2 g of homogenized tissue into a 50 mL centrifuge tube.

-

Add 5-10 mL of purified water and vortex to create a slurry.

-

Spike with the internal standard solution.

-

Add 10 mL of acetonitrile. The choice of acetonitrile is crucial; it is miscible with water, allowing it to penetrate the aqueous environment of the tissue, but it can be easily separated from water by adding salts (salting-out effect).[12][13]

-

Cap and shake vigorously for 1 minute.

-

Add the packet of QuEChERS extraction salts. The anhydrous MgSO₄ absorbs excess water, while NaCl and citrate salts induce the phase separation between the water and acetonitrile.

-

Immediately shake for 1 minute and then centrifuge at >3000 rpm for 5 minutes.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE cleanup tube.

-

The d-SPE tube contains a mixture of sorbents designed for specific cleanup actions:

-

MgSO₄: Removes any remaining water.

-

PSA: Removes organic acids, fatty acids, and sugars.

-

C18: Removes residual nonpolar interferences like lipids.

-

-

Cap the d-SPE tube, vortex for 30 seconds, and centrifuge for 5 minutes.

-

-

Final Concentration:

-

Transfer the cleaned supernatant to a clean tube.

-

Evaporate the acetonitrile under a gentle nitrogen stream and reconstitute the residue in 1 mL of n-hexane.

-

The sample is now ready for GC analysis.

-

Conclusion: A Validated Approach to PCB 62 Analysis

The accurate determination of PCB 62 in biological tissues is achievable through the application of modern, optimized extraction techniques.

-

For laboratories with high sample throughput and access to automation, Accelerated Solvent Extraction (ASE) with in-cell cleanup offers unparalleled speed, efficiency, and reproducibility, especially for challenging high-fat matrices.[5][9][11]

-

For laboratories requiring a low-cost, high-throughput, and versatile method, the QuEChERS approach provides a rapid and effective workflow that minimizes solvent usage and sample handling.[12][13][14]

In all cases, the methodology must be validated for the specific matrix being analyzed. This includes the use of procedural blanks, matrix spikes, and certified reference materials (CRMs) to ensure data quality. The inclusion of isotopic internal standards is a mandatory step for correcting recovery losses and achieving the highest level of accuracy and trustworthiness in the final reported concentrations.[3][4]

References

- Determination of 82 polychlorinated biphenyls in biological samples using accelerated solvent extraction-isotope dilution-high resolution gas chromatography-high resolution mass spectrometry. PubMed.

- Analytical Methods for Determining Polychlorinated Biphenyls in Biological Samples.